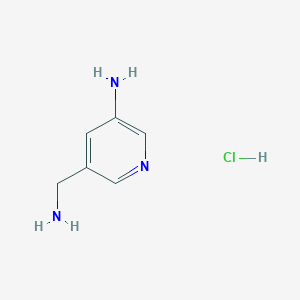
5,7-Dimethyl chromanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylchroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives, which are known for their diverse biological and pharmacological activities. The structure of 5,7-Dimethylchroman-2-one consists of a benzene ring fused to a dihydropyranone ring, with methyl groups attached at the 5th and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylchroman-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenol with 4-methoxycinnamic acid in the presence of a catalyst. This reaction is typically carried out in a microwave reactor under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5,7-Dimethylchroman-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromanones and dihydrochromanones, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethylchroman-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals, cosmetics, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit protein kinases or interact with cellular signaling pathways to exert its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Similar in structure but lacks the methyl groups at the 5th and 7th positions.
Chroman-2-one: Another related compound with different substitution patterns.
Flavanones: These compounds have a similar core structure but differ in the arrangement of functional groups.
Uniqueness
5,7-Dimethylchroman-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 5th and 7th positions can enhance its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5,7-dimethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SUICJIWGWDEHHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CCC(=O)OC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


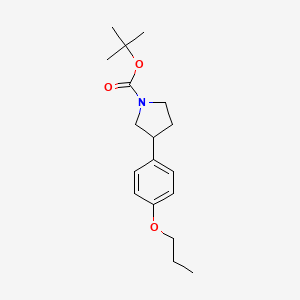
![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
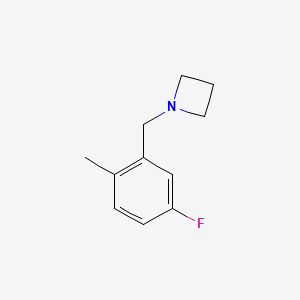
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
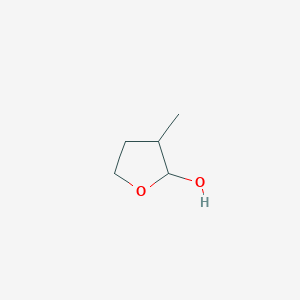
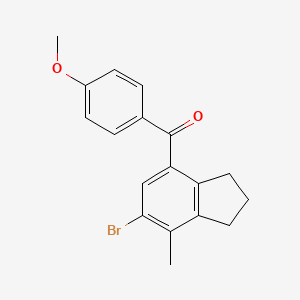
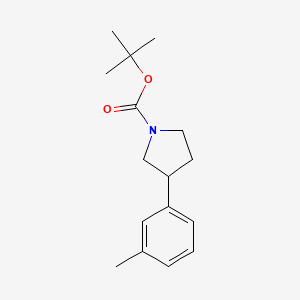

![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)

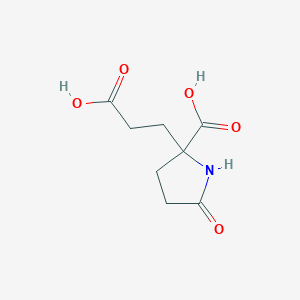
![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)
